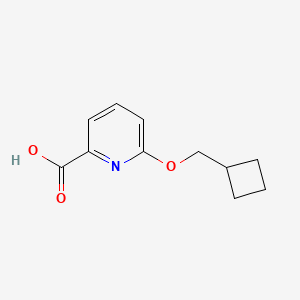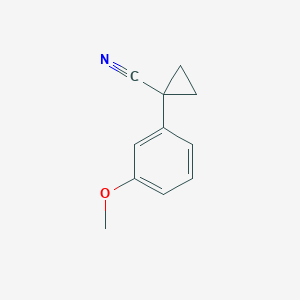
4-(1H-imidazol-2-yl)aniline dihydrochloride
Overview
Description
“4-(1H-imidazol-2-yl)aniline dihydrochloride” is a chemical compound with the CAS Number: 1235440-77-3 . It has a molecular weight of 232.11 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 4-(1H-imidazol-2-yl)aniline and similar compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, can yield 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours can afford 4-(1H-benzo[d]imidazol-2-yl)aniline .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H . The Canonical SMILES is C1=CC(=CC=C1C2=NC=CN2)N.Cl .Chemical Reactions Analysis
The synthesis of 4-(1H-imidazol-2-yl)aniline involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via a mechanism of cyclocondensation using polyphosphoric acid as a cyclodehydrating agent .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 195.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 195.0563250 g/mol . The topological polar surface area is 54.7 Ų . The heavy atom count is 13 .Scientific Research Applications
Molecular Structure and Interactions
4-(1H-imidazol-2-yl)aniline dihydrochloride has been studied for its molecular structure and interactions. For instance, a study by Kim et al. (2010) analyzed a compound with a similar imidazole ring, revealing weak intermolecular hydrogen bonds and C—H⋯π interactions that consolidate its packing (Kim, Park, Shin, & Kim, 2010).
Chemosensor Applications
Research by Shree et al. (2019) demonstrated the use of imidazole derivatives as efficient chemosensors for detecting aluminum ions in aqueous solutions, highlighting their selectivity and sensitivity (Shree, Sivaraman, Siva, & Chellappa, 2019).
Synthesis of Anticancer Agents
Nofal et al. (2014) researched the synthesis of benzimidazole–thiazole derivatives from imidazole compounds, finding promising anticancer activity in some derivatives against various cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Detection of Metal Ions
Yanpeng et al. (2019) synthesized compounds with an imidazole base for detecting metal ions, showing specific responses to Fe3+ ions in aqueous solutions (Yanpeng, Xiaodong, Zhiming, Ran, Jie, Qiang, & Yumin, 2019).
Corrosion Inhibition in Metals
A study by Costa et al. (2022) investigated the use of imidazole-based compounds, including 4-(1H-imidazol-1-yl)aniline, as corrosion inhibitors for copper in acidic mediums. They found significant correlations between inhibition efficiencies and Gibbs adsorption energy (Costa, Almeida-Neto, Marinho, Campos, Correia, & Lima-Neto, 2022).
Antibacterial and Antifungal Properties
Khanage et al. (2020) synthesized imidazole-2-yl derivatives with significant in-vitro antibacterial and antifungal activities, suggesting potential medical applications (Khanage, Mohite, & Pandhare, 2020).
Ligand in Mixed-Mode Chromatography
Shi et al. (2009) explored the use of 4-(1H-imidazol-1-yl) aniline as a new ligand in mixed-mode chromatography, particularly for immunoglobulin G purification, demonstrating its dual-selectivity and high binding capacity (Shi, Cheng, & Sun, 2009).
Safety and Hazards
The safety information for “4-(1H-imidazol-2-yl)aniline dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The imidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry . Therefore, the future directions of “4-(1H-imidazol-2-yl)aniline dihydrochloride” could involve further exploration in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It is known that the benzimidazole nucleus, a component of this compound, is an important pharmacophore in drug discovery . It can interact with proteins and enzymes, making it a privileged substructure in medicinal chemistry .
Mode of Action
Compounds containing the benzimidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
properties
IUPAC Name |
4-(1H-imidazol-2-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRSTVXMDJKRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)




![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)